![molecular formula C30H34N2O6 B1417803 Fmoc-(Nd-1-(4,4-dimethyl-2,6-dioxo-cyclohex-1-ylidene)ethyl)-D-ornithine CAS No. 1419640-31-5](/img/structure/B1417803.png)
Fmoc-(Nd-1-(4,4-dimethyl-2,6-dioxo-cyclohex-1-ylidene)ethyl)-D-ornithine
Overview
Description
“Fmoc-(Nd-1-(4,4-dimethyl-2,6-dioxo-cyclohex-1-ylidene)ethyl)-D-ornithine” is a chemical compound with the molecular formula C30H34N2O6 . It’s also known as “Fmoc-L-Orn (Dde)-OH” and "(S)-2- ((((9H-Fluoren-9-Yl)Methoxy)Carbonyl)Amino)-5- ((1- (4,4-Dimethyl-2,6-Dioxocyclohexylidene)Ethyl)Amino)Pentanoic Acid" .
Molecular Structure Analysis
The InChI string for this compound is "InChI=1S/C30H34N2O6/c1-18 (27-25 (33)15-30 (2,3)16-26 (27)34)31-14-8-13-24 (28 (35)36)32-29 (37)38-17-23-21-11-6-4-9-19 (21)20-10-5-7-12-22 (20)23/h4-7,9-12,23-24,31H,8,13-17H2,1-3H3, (H,32,37) (H,35,36)/t24-/m0/s1" .Physical And Chemical Properties Analysis
This compound appears as a white crystalline powder . It has a predicted density of 1.236±0.06 g/cm3 . The melting point is 134-142 °C, and the predicted boiling point is 743.9±60.0 °C .Scientific Research Applications
Peptide Synthesis
Fmoc-D-Orn(Dde)-OH: is used in the solid-phase peptide synthesis (SPPS) process. The Dde protecting group is orthogonal to both Fmoc and Boc, which allows for on-resin modification of ornithine side chains during Fmoc/tBu-based SPPS .
Synthesis of Branched or Di-epitopic Peptides
The compound’s Dde side-chain protection is crucial for the synthesis of branched or di-epitopic peptides, which are important in the development of vaccines and drug delivery systems .
Preparation of MAP Core Molecules and Lipo-MAPS
Fmoc-D-Orn(Dde)-OH is also used in the preparation of multiple antigen peptides (MAP) core molecules and lipidated MAPs (lipo-MAPS), which are significant in immunotherapy research .
Anti-inflammatory Drug Development
The compound has been utilized in the optimization of anti-inflammatory drugs, such as PMX205, which is an antagonist of the C5a complement receptor effective in rodent models of amyotrophic lateral sclerosis (ALS) .
Stability in Piperidine
The ivDde variant of Fmoc-D-Orn(Dde)-OH is more stable to piperidine than Dde and is less prone to migrate from protected to unprotected side-chains, making it valuable for certain chemical syntheses .
TentaGel® Resin Application
TentaGel® resins, which are used in peptide synthesis, benefit from the stability of Fmoc-D-Orn(Dde)-OH towards acid treatment and minimize PEG-leaching, enhancing the quality of synthesized peptides .
Mechanism of Action
Target of Action
Fmoc-D-Orn(Dde)-OH, also known as Fmoc-(Nd-1-(4,4-dimethyl-2,6-dioxo-cyclohex-1-ylidene)ethyl)-D-ornithine or (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]pentanoic acid, is primarily used in the field of peptide synthesis . The primary targets of this compound are the amino acids in the peptide chain that are being synthesized .
Mode of Action
The compound acts as a protecting group for the amino acid ornithine during peptide synthesis . The Fmoc group protects the alpha-amino group, while the Dde group protects the side chain amino group of ornithine . These protecting groups prevent unwanted reactions during the synthesis process .
Biochemical Pathways
In the context of solid phase peptide synthesis (SPPS), Fmoc-D-Orn(Dde)-OH is involved in the coupling reaction of an activated Fmoc-amino acid to the resin . The Fmoc group is then removed using an organic base, such as 4-methylpiperidine . This allows the next amino acid in the sequence to be added .
Pharmacokinetics
Its bioavailability is determined by its efficiency in the peptide synthesis process .
Result of Action
The use of Fmoc-D-Orn(Dde)-OH in peptide synthesis results in the successful incorporation of the amino acid ornithine into the peptide chain with the desired sequence . The protecting groups ensure that the ornithine is added at the correct position in the sequence .
Action Environment
The action of Fmoc-D-Orn(Dde)-OH is influenced by the conditions of the peptide synthesis process . Factors such as the choice of resin, the coupling reagents used, and the conditions for deprotection can all impact the efficiency of the synthesis .
properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N2O6/c1-18(27-25(33)15-30(2,3)16-26(27)34)31-14-8-13-24(28(35)36)32-29(37)38-17-23-21-11-6-4-9-19(21)20-10-5-7-12-22(20)23/h4-7,9-12,23-24,33H,8,13-17H2,1-3H3,(H,32,37)(H,35,36)/t24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKFYXWSCAFRFO-XMMPIXPASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=NCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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